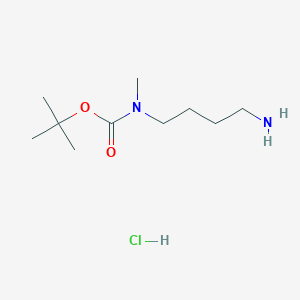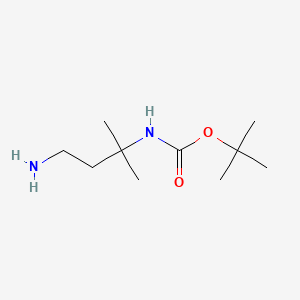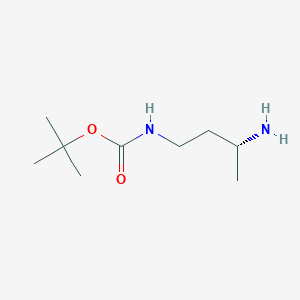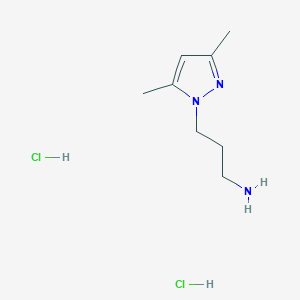
N,N-dimethyl-3-sulfamoylbenzamide
Vue d'ensemble
Description
N,N-dimethyl-3-sulfamoylbenzamide, also known as dimethyl sulfamoylbenzamide, is a synthetic amide compound used in a variety of scientific research applications. It is a white, crystalline solid with the chemical formula C7H10N2O3S. Its molecular weight is 198.22 g/mol and its melting point is about 115-117°C. It is soluble in water, ethanol and methanol, and is insoluble in ether and chloroform.
Applications De Recherche Scientifique
Synthesis and Characterization
- Tritium Labeling and Analysis : N,N-dimethyl-3-sulfamoylbenzamide has been studied for its potential in tritium labeling, which is a key aspect in drug development and biochemical research. This compound underwent successful tritium/hydrogen exchange using an organoiridium catalyst, with its labeling pattern analyzed through various spectroscopic methods. This study highlights its potential in biochemical tracer studies and in understanding the dynamics of biochemical processes (Yang Hong et al., 2015).
Biochemical Research
DNA Repair Mechanisms : Research has explored the effects of compounds related to N,N-dimethyl-3-sulfamoylbenzamide on DNA repair mechanisms. For instance, studies have shown that the inhibition of ADP-ribosyl transferase activity by related compounds results in the inhibition of DNA excision repair, a critical process for maintaining genomic integrity (B. Durkacz et al., 1981).
Poly(ADP-Ribosylation) and DNA Stability : Further research indicates that poly(ADP-ribosylation), a process affected by similar compounds, plays a role in reducing the steady-state level of breaks in DNA following treatment with alkylating agents, suggesting a protective role in cellular DNA repair processes (A. Lehmann & B. Broughton, 1984).
Chemical Synthesis and Reactions
- Synthesis of Heterocycles : The compound has been utilized in the synthesis and study of various heterocycles, demonstrating its versatility in organic synthesis. For example, reactions with saccharin and phthalimide have been explored to yield different heterocyclic structures, highlighting the compound's potential in synthetic organic chemistry (Stanislav Chaloupka et al., 1977).
Neuroprotection and Pharmacology
- Inhibition of Excitotoxic Death in Neurons : Studies have shown that dimethyl sulfoxide, a solvent often used with N,N-dimethyl-3-sulfamoylbenzamide, can protect against excitotoxic death in hippocampal neurons. This suggests potential neuroprotective applications when used in conjunction with N,N-dimethyl-3-sulfamoylbenzamide in neuroscience research (Chengbiao Lu & M. Mattson, 2001).
Environmental and Material Science
- Metal Ion Adsorption and Detection : N,N-dimethyl-3-sulfamoylbenzamide derivatives have been studied for their potential in adsorbing and detecting metal ions like Ni(II) and Zr(IV) in environmental samples. This application is crucial for environmental monitoring and pollution control (N. Rahman & M. Nasir, 2019).
Propriétés
IUPAC Name |
N,N-dimethyl-3-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-11(2)9(12)7-4-3-5-8(6-7)15(10,13)14/h3-6H,1-2H3,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVPHZGXBDBQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-sulfamoylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid hydrochloride](/img/structure/B1520937.png)







